molecular formula C6H7BrN2O2 B1650817 methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate CAS No. 120781-01-3

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1650817
CAS No.: 120781-01-3
M. Wt: 219.04
InChI Key: GRRFNSRETLLTBQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. The resulting 5-bromo-1-methylimidazole is then reacted with a carboxylating agent, such as dimethyl carbonate, under basic conditions to form the ester group at the 4th position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-1H-imidazole-4-carboxylate or 5-thio-1-methyl-1H-imidazole-4-carboxylate.

    Oxidation Products: Compounds with higher oxidation states, such as 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

    Reduction Products: Compounds with reduced functional groups, such as 5-bromo-1-methyl-1H-imidazole-4-methanol.

    Hydrolysis Products: 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and specificity of imidazole-based ligands.

Medicine: The compound is explored for its potential therapeutic applications. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is investigated for its efficacy in treating various infections and diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the formulation of drugs, agrochemicals, and other high-value products.

Comparison with Similar Compounds

    5-Bromo-1-methyl-1H-imidazole: Lacks the ester group at the 4th position.

    1-Methyl-1H-imidazole-4-carboxylate: Lacks the bromine atom at the 5th position.

    5-Bromo-1H-imidazole-4-carboxylate: Lacks the methyl group at the 1st position.

Uniqueness: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to the combination of its bromine atom, methyl group, and ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ester group provides additional functionalization options. The methyl group at the 1st position influences its overall stability and reactivity.

Properties

IUPAC Name

methyl 5-bromo-1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRFNSRETLLTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227934
Record name Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120781-01-3
Record name Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120781-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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